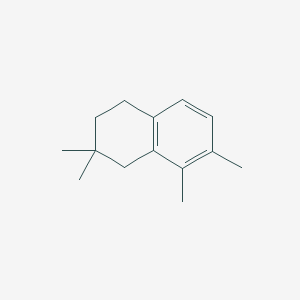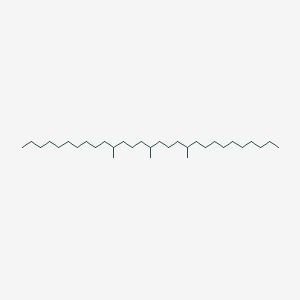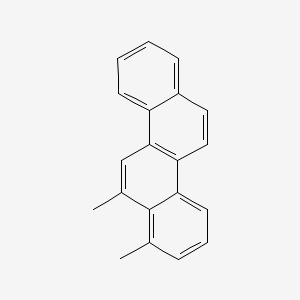
Chrysene, 1,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysene, 1,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 12 positions. This compound is a derivative of chrysene, which is a naturally occurring constituent of coal tar and is also found in creosote .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,12-dimethyl- can be achieved through various methods. One common approach involves the alkylation of chrysene using methylating agents under Friedel-Crafts alkylation conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane .
Industrial Production Methods
The isolation process involves the distillation and purification of coal tar to obtain chrysene, which can then be further methylated to produce Chrysene, 1,12-dimethyl- .
Analyse Chemischer Reaktionen
Types of Reactions
Chrysene, 1,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
Chrysene, 1,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of PAHs and their behavior.
Biology: Research into its mutagenic and carcinogenic properties helps understand the impact of PAHs on living organisms.
Medicine: Derivatives of chrysene, such as crisnatol, are being investigated for their potential use in cancer treatment.
Industry: It is used in environmental studies to assess the impact of PAHs from industrial processes
Wirkmechanismus
The mechanism of action of Chrysene, 1,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to form stable complexes with DNA, disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Chrysene, 1,12-dimethyl- is similar to other PAHs such as:
Pyrene: Another PAH with four fused benzene rings.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with three fused benzene rings in a triangular arrangement.
Uniqueness
Chrysene, 1,12-dimethyl- is unique due to the presence of two methyl groups at the 1 and 12 positions, which can influence its chemical reactivity and biological activity compared to other PAHs .
Eigenschaften
CAS-Nummer |
117022-38-5 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-17-11-10-15-7-3-4-8-16(15)19(17)12-14(2)20(13)18/h3-12H,1-2H3 |
InChI-Schlüssel |
AXVTWAFNLDFUEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




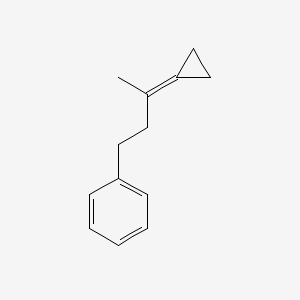
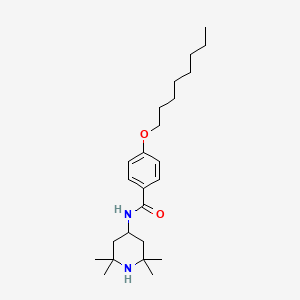

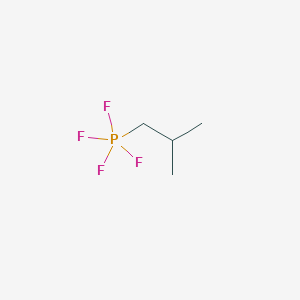
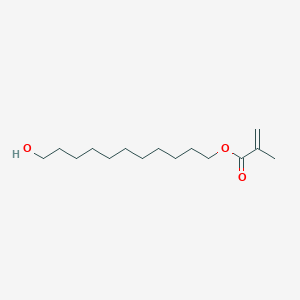
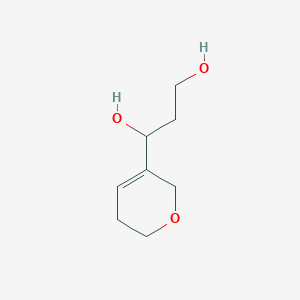

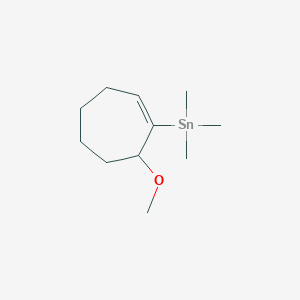
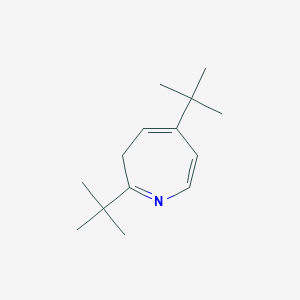
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
